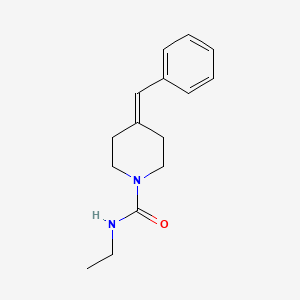
4-benzylidene-N-ethylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzylidene-N-ethylpiperidine-1-carboxamide, commonly known as BEP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The exact mechanism of action of BEP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. BEP has been shown to increase the levels of endogenous opioids such as beta-endorphin and enkephalins, which are known to play a role in pain regulation and mood modulation. Additionally, BEP has been reported to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
BEP has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to increase pain threshold and reduce pain sensitivity in various pain models, suggesting its potential use as an analgesic. Additionally, BEP has been shown to produce antidepressant-like effects in animal models of depression, indicating its potential use as an antidepressant. BEP has also been reported to possess anticonvulsant and neuroprotective properties, suggesting its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of BEP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, BEP has been shown to produce consistent and reproducible effects in animal models, making it a reliable tool for studying pain and mood disorders. However, one of the limitations of BEP is its potential toxicity and side effects, which may limit its use in certain experimental settings.
未来方向
There are several future directions for BEP research. One potential direction is the development of novel therapeutics based on the structure of BEP for the treatment of pain and mood disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of BEP and its interaction with various neurotransmitter systems in the brain. Furthermore, the potential use of BEP in the treatment of neurological disorders such as epilepsy and Alzheimer's disease warrants further investigation. Finally, the development of more selective and potent analogs of BEP may lead to the development of more effective therapeutics with fewer side effects.
Conclusion:
In conclusion, BEP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, consistent effects in animal models, and potential use in the treatment of pain and mood disorders make it a valuable tool for research. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of BEP involves the condensation reaction between piperidine-1-carboxylic acid and benzaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained after purification using column chromatography.
科学研究应用
BEP has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit significant analgesic and antidepressant effects in animal models, making it a promising candidate for the development of novel therapeutics for pain and mood disorders. Additionally, BEP has been reported to possess anticonvulsant and neuroprotective properties, suggesting its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
4-benzylidene-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-16-15(18)17-10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLXUMTJYRSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

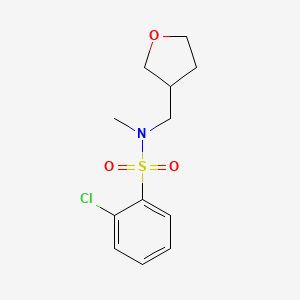
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)


![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
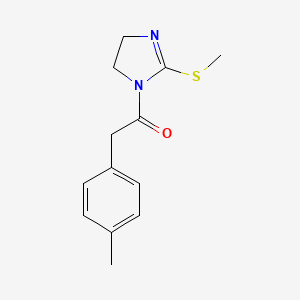
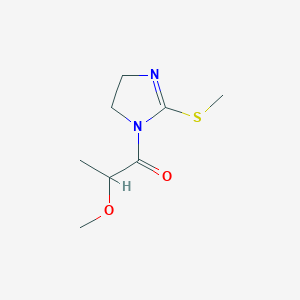
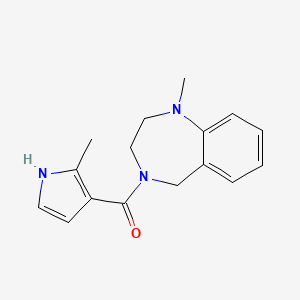


![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
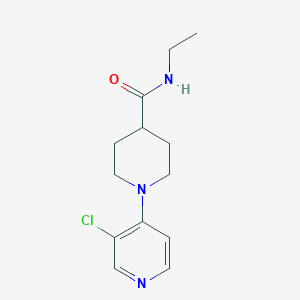
![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)
